molecular formula C12H23NO3 B1343803 Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate CAS No. 509147-78-8

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

Cat. No. B1343803
M. Wt: 229.32 g/mol
InChI Key: KDOINXYPVJQGPE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly relevant in the context of drug discovery and development, where it is used to create compounds with potential therapeutic applications, such as nociceptin antagonists, Vandetanib, and other biologically active compounds .

Synthesis Analysis

The synthesis of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate-related compounds involves multiple steps, including acylation, sulfonation, substitution, and protection reactions. For example, the synthesis of a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was achieved through a three-step process starting from piperidin-4-ylmethanol, with an overall yield of 20.2% . Another related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized from piperidin-4-ylmethanol through a four-step process with a high overall yield of 71.4% . These methods have been optimized for large-scale operations, ensuring the availability of these intermediates for further research and drug development.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate and its derivatives is characterized by the presence of a piperidine ring, which often adopts a chair conformation. The piperidine ring is substituted with various functional groups that confer the molecule its unique properties and reactivity. For instance, in one derivative, the piperazine ring adopts a chair conformation, and the molecule contains dihedral angles that influence its three-dimensional structure .

Chemical Reactions Analysis

The tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate derivatives undergo various chemical reactions, including diastereoselective reductions, isomerizations, and amination reactions. These reactions are crucial for modifying the structure of the piperidine ring and introducing new functional groups that are essential for the biological activity of the final compounds. For example, the diastereoselective reduction of a chiral enaminoester was used to obtain an enantiomerically pure compound for the synthesis of nociceptin antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting points, and the ability to form hydrogen bonds, which can affect the compound's stability and reactivity. For example, in the crystal structure of one derivative, C—H⋯O hydrogen bonds link the molecules into chains, which could influence the compound's solubility and melting point . The optimization of these properties is crucial for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Synthesis and Optimization

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various compounds. For instance, it's used in synthesizing Vandetanib intermediates through processes like acylation, sulfonation, and substitution. This compound's synthesis, involving multiple steps like acylation and substitution reactions, has been optimized for higher yields and better efficiency (Wang, Wang, Tang, & Xu, 2015). Similarly, another research synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, important for biologically active compounds like crizotinib (Kong et al., 2016).

Intermediate for Novel Compounds

This chemical serves as an intermediate for the synthesis of diverse molecules. For example, it's used in creating 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, a compound obtained through a series of chemical reactions including methylation and nitrification, offering improved procedure and higher yield suitable for industrial requirements (Xiao-kai, 2013).

Structural and Molecular Studies

Extensive structural and molecular studies have been conducted on derivatives of Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate. Research focused on the X-ray structural analysis of derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, revealing intricate molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).

Biological and Medicinal Applications

In the field of medicinal chemistry, this compound serves as an intermediate for synthesizing diverse biologically active molecules. For example, it's used in the preparation of small molecule anticancer drugs, proving its utility in developing novel therapeutic agents (Zhang, Ye, Xu, & Xu, 2018). Additionally, it's utilized in synthesizing compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which has been studied for its antibacterial and anthelmintic activities, demonstrating moderate activity against various microorganisms (Sanjeevarayappa et al., 2015).

Material Science and Corrosion Inhibition

In material science, novel derivatives like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been synthesized and studied for their anticorrosive properties, especially in protecting carbon steel in corrosive environments. This research is crucial in industrial applications where corrosion resistance is paramount (Praveen et al., 2021).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Hazard Classifications . The safety information suggests that it may be harmful if swallowed .

properties

IUPAC Name

tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOINXYPVJQGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621267
Record name tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

CAS RN

509147-78-8
Record name tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (0.300 g, 1.395 mmol) in DMF (2.5 mL) was added dropwise to a suspension of sodium hydride (60% dispersion in mineral oil, 0.067 g, 1.674 mmol) in anhydrous DMF (2.5 mL) at 0 C. The reaction mixture was stirred at 0 C for 10 min followed by dropwise addition of iodomethane (86 μL, 1.395 mmol). The mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was re-treated with sodium hydride (60% dispersion in mineral oil, 0.067 g, 1.674 mmol) and iodomethane (86 μL, 1.395 mmol) and was stirred at room temperature for 18 h. The reaction mixture was evaporated under reduced pressure, dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by FCC (EtOAc: heptane, 1:1) to afford the title compound (0.074 g, 23%). Method B HPLC-MS: MH+ requires m/z=229 Found: m/z=174 (MH+-tBu) Rt=1.98 min (99%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step Two
Quantity
0.067 g
Type
reactant
Reaction Step Three
Quantity
86 μL
Type
reactant
Reaction Step Three
Yield
23%

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